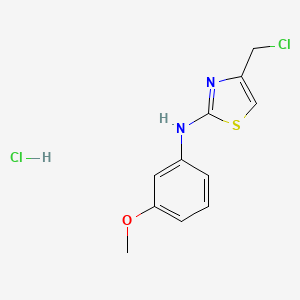

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Description

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole-based compound characterized by a chloromethyl substituent at the 4-position of the thiazole ring and a 3-methoxyphenyl group attached via an amine linkage. This compound’s structural features position it within a broader class of biologically active thiazol-2-amine derivatives, which are explored for therapeutic applications such as anti-inflammatory, antimicrobial, and receptor antagonism .

Properties

IUPAC Name |

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-3-8(5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINPOPXYSIDOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=CS2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazole Core

The core heterocycle is synthesized via a cyclization reaction involving amino-thiazole precursors and suitable aldehydes or ketones. A typical approach involves:

- Condensation of thioamides with α-haloketones or aldehydes

- Use of catalysts such as zinc iodide or other Lewis acids to facilitate cyclization

- Reaction conditions often include refluxing in solvents like ethanol or acetic acid

Chloromethylation of the Thiazole

The chloromethyl group is introduced through a chloromethylation step, which can be achieved via:

- Formylation followed by chlorination using reagents like paraformaldehyde and hydrochloric acid

- Direct chloromethylation employing chloromethyl methyl ether or chloromethylating agents in the presence of catalysts such as zinc chloride

Final Salt Formation

The free base is converted into the hydrochloride salt through:

- Treatment with hydrogen chloride in an appropriate solvent such as ethyl acetate or isopropanol

- Crystallization from suitable solvents to obtain pure, crystalline hydrochloride

- Crystallization from ethyl acetate or ethanol provides high purity and yield, with the added benefit of scalability for industrial production.

Representative Data Table of Preparation Conditions

| Step | Reagents | Catalysts | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1. Thiazole formation | Aminothiazole + aldehyde | Zinc iodide | Ethanol | Reflux (~78°C) | 4-6 hrs | 75-85% | Continuous flow improves control |

| 2. Chloromethylation | Formaldehyde + HCl | Zinc chloride | Aqueous | Room temp to 50°C | 2-4 hrs | 80-90% | Paraformaldehyde preferred for safety |

| 3. Salt formation | Free base + HCl | - | Ethyl acetate | 0-25°C | 1-2 hrs | 95% | Crystallization yields high purity |

Notes on Optimization and Industrial Scalability

- Flow Chemistry: Transitioning batch processes to flow reactors enhances safety, reproducibility, and scalability, especially for hazardous chloromethylation reactions.

- Catalyst Selection: Zinc iodide and zinc chloride are preferred for their efficiency and cost-effectiveness.

- Reaction Conditions: Mild temperatures and aqueous media reduce side reactions and environmental impact.

- Purification: Crystallization from ethanol or ethyl acetate ensures high purity suitable for pharmaceutical applications.

Research Findings and Innovations

- Continuous Flow Techniques: Studies demonstrate that flow chemistry significantly improves the yield and safety profile of chloromethylation reactions, reducing reaction times from hours to minutes.

- Green Chemistry Approaches: Use of aqueous media and less hazardous reagents aligns with sustainable synthesis goals.

- Catalyst Efficiency: Zinc-based catalysts facilitate regioselective chloromethylation, minimizing by-products and simplifying purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 4 of the thiazole ring undergoes nucleophilic displacement reactions. Key findings include:

Reactivity with Amines

-

Primary/Secondary Amines : Reaction with amines (e.g., N-methylpiperazine) in basic media (e.g., K₂CO₃) replaces the chlorine atom, yielding substituted thiazole derivatives. For example:

This pathway is analogous to reactions observed in structurally similar chloromethyl-thiazoles (e.g., 4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine) .

Halogen Exchange

-

Bromination : Treatment with N-bromosuccinimide (NBS) replaces the chloromethyl group with a bromomethyl derivative, facilitating subsequent functionalization (e.g., Suzuki coupling) .

Oxidation Reactions

The chloromethyl group can oxidize to a carboxylic acid under iodine-mediated conditions in methanol, forming esters (e.g., methyl carboxylates) . For example:

This reaction is critical for synthesizing carboxylated thiazoles for further derivatization.

Ester Formation

-

Methanolysis of the chloromethyl group in the presence of iodine yields methyl esters (e.g., 63a–q , 70–98% yield), as demonstrated in related quinoline-thiazole hybrids .

Hydrolysis

-

Esters hydrolyze in acidic or basic media to carboxylic acids (64a–t ), enabling conjugation with pharmacophores or metal-binding ligands .

Schiff Base Formation

-

The primary amine at position 2 condenses with aldehydes/ketones to form Schiff bases. For instance, reaction with isonicotinohydrazide yields hydrazone derivatives (e.g., 53 ), which act as ligands for metal complexes .

Cyclization Reactions

-

Intramolecular cyclization of Schiff bases under thermal or catalytic conditions generates fused heterocycles (e.g., pyrano[3,2-c]chromenones) .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at position 5. While direct data for this compound is limited, analogous systems show:

Complexation with Metals

The amine and thiazole nitrogen atoms chelate transition metals. For example:

-

Copper(II) Complexes : Formed via coordination with ligands like 53 , showing antimicrobial activity .

-

Zinc(II) Complexes : Utilized in catalytic applications (e.g., Knoevenagel condensations) .

Biological Activity Derivatization

Derivatives exhibit:

-

Antimicrobial Effects : Thiazole-amide hybrids (e.g., 5d , 5e ) show IC₅₀ values of 23.8–42.1 μM against COX-2 .

-

Anti-inflammatory Activity : Pyrano-thiazoles inhibit 5-lipoxygenase (5-LOX) with binding energies of −7.2 to −8.5 kcal/mol .

This compound’s versatility in nucleophilic substitution, oxidation, and cyclization reactions makes it a valuable intermediate for drug discovery and materials science. Further studies should explore its catalytic and photophysical applications.

Scientific Research Applications

Anti-Alzheimer's Agents

Recent studies have highlighted the potential of thiazole derivatives, including 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride, as multitarget compounds for the treatment of Alzheimer's disease. Research indicates that derivatives of this compound exhibit significant acetylcholinesterase (AChE) inhibition, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's patients. For instance, a study demonstrated that certain synthesized derivatives showed potent AChE inhibitory activity with IC values as low as 0.5 μM, indicating their potential as therapeutic agents against cognitive decline associated with Alzheimer's disease .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies have shown that selected thiazole derivatives can reduce oxidative stress markers in cellular models. The neuroprotective effects were assessed using PC12 cells exposed to hydrogen peroxide, where certain derivatives displayed significant protective effects compared to standard antioxidants .

Synthetic Pathways

The synthesis of this compound typically involves the cyclization of precursors like 1,3-dichloropropan-2-amine and appropriate phenolic compounds. Various synthetic routes have been explored to optimize yield and purity while ensuring the biological activity of the resulting compounds .

Structural Characteristics

The compound's structure includes a thiazole ring substituted with a chloromethyl group and a methoxyphenyl moiety, which are essential for its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a versatile scaffold for further modifications .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in managing Alzheimer's disease symptoms by preventing the breakdown of acetylcholine. The thiazole derivatives derived from this compound have shown promising results as dual inhibitors of AChE and butyrylcholinesterase (BChE), which could lead to more effective treatments for cognitive disorders .

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokine production in activated immune cells, suggesting their potential role in treating inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Chloromethyl vs. Other Alkyl/Aryl Groups

- 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride ():

- The 4-methylphenyl group reduces steric hindrance compared to the 3-methoxyphenyl group.

- The chloromethyl group is retained, suggesting similar reactivity but altered solubility due to the hydrophobic methyl substituent.

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():

Methoxy Substituent Positioning

Functional Group Comparisons

Chloromethyl vs. Propynyl/Thiophenyl Groups

Table 1: Key Properties of Selected Thiazol-2-amine Derivatives

Biological Activity

4-(Chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This compound has garnered attention due to its potential as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders.

- IUPAC Name : this compound

- CAS Number : 1351602-26-0

- Molecular Formula : C₁₁H₁₂ClN₂OS

- Molecular Weight : 291.20 g/mol

- Purity : 95% .

Anticancer Properties

Research indicates that compounds related to thiazole derivatives exhibit anticancer properties by targeting tubulin dynamics. For instance, a study synthesized various thiazole derivatives and evaluated their antiproliferative activities in human cancer cell lines. One compound demonstrated significant inhibition of tubulin polymerization, suggesting potential as a therapeutic agent for cancer treatment .

Key Findings :

- Mechanism of Action : Inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for cell division.

- Cell Lines Tested : SGC-7901 (gastric cancer), among others.

- Effect on Cell Cycle : Induced G2/M arrest in a concentration-dependent manner.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess broad-spectrum antibacterial activity. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 4-(Chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine | E. coli | 0.47 | 0.94 |

| Staphylococcus aureus | 0.23 | 0.47 | |

| Bacillus cereus | 0.23 | 0.47 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiazole derivatives against oxidative stress-induced damage in neuronal cell lines. For example, one study indicated that certain derivatives could reduce inflammation markers and protect against cellular damage caused by oxidative stress .

Case Study 1: Tubulin Inhibition

A series of experiments demonstrated that specific thiazole derivatives effectively inhibited tubulin polymerization, leading to reduced proliferation in cancer cell lines. The most potent derivative showed an IC50 value comparable to established tubulin inhibitors .

Case Study 2: Antimicrobial Efficacy

In vitro studies on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as E. coli .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of thiazol-2-amine derivatives typically involves cyclization reactions using POCl₃ as a cyclizing agent or coupling aromatic amines with acyl chlorides. For example:

- Step 1 : React 3-methoxyaniline with a chloromethyl-substituted thiazole intermediate under reflux in anhydrous dichloromethane.

- Step 2 : Use triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .

- Step 3 : Purify via recrystallization (e.g., DMSO/water mixtures) to isolate the hydrochloride salt .

Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (3–6 hours at 90°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and methoxyphenyl protons (δ ~6.7–7.3 ppm). Cross-validate with 2D NMR (COSY, HSQC) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π contacts). For similar compounds, monoclinic systems (space group P2₁) with unit cell parameters a = 6.1169 Å, b = 7.4708 Å are reported .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 285.07 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group acts as a reactive site for nucleophilic attack, enabling functionalization (e.g., alkylation, cross-coupling). To assess reactivity:

- Kinetic studies : Monitor substitution rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–60°C.

- Computational modeling : Use DFT to calculate electrophilicity indices (e.g., Fukui f⁻ values) for the chloromethyl carbon .

- Product analysis : Characterize derivatives via HPLC-MS to confirm regioselectivity .

Q. What strategies resolve contradictions in biological activity data for thiazol-2-amine derivatives?

Methodological Answer: Discrepancies in activity (e.g., receptor binding vs. functional assays) can arise from:

- Receptor subtype specificity : Use CRISPR-edited cell lines (e.g., CRF₁ vs. CRF₂ receptors) to isolate target effects .

- Pharmacokinetic variability : Compare plasma/brain exposure ratios in rodent models via LC-MS/MS. For example, oral bioavailability >50% and brain penetration (ID₅₀ = 6.5 mg/kg) are reported for structurally related CRF₁ antagonists .

- Orthogonal assays : Validate cAMP inhibition (IC₅₀ = 3.0 nM) with electrophysiology (e.g., hippocampal acetylcholine release assays) .

Q. How can computational tools predict the compound’s interactions with neurological targets like CRF₁ receptors?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model ligand binding to CRF₁ (PDB: 4K5Y). Key interactions include hydrogen bonding with Thr⁷⁹ and hydrophobic contacts with Phe⁸⁷ .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å) .

- SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with binding affinity (pKᵢ = 8.73–9.08 for CRF₁) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.